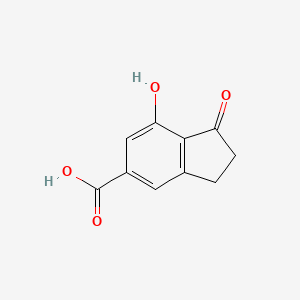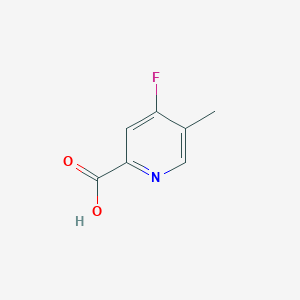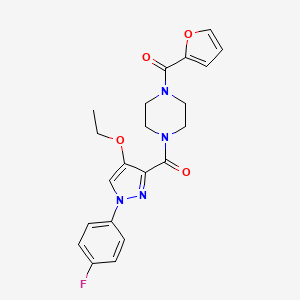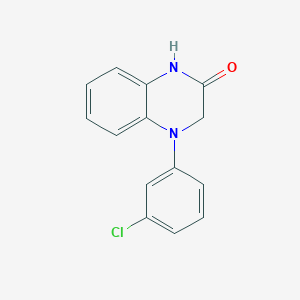![molecular formula C9H14ClF3O2S B2700787 [4-(2,2,2-Trifluoroethyl)cyclohexyl]methanesulfonyl chloride CAS No. 2580244-28-4](/img/structure/B2700787.png)
[4-(2,2,2-Trifluoroethyl)cyclohexyl]methanesulfonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“[4-(2,2,2-Trifluoroethyl)cyclohexyl]methanesulfonyl chloride” is a chemical compound with the CAS Number: 2580244-28-4 . It has a molecular weight of 278.72 . The IUPAC name for this compound is (4-(2,2,2-trifluoroethyl)cyclohexyl)methanesulfonyl chloride .
Molecular Structure Analysis
The Inchi Code for “[4-(2,2,2-Trifluoroethyl)cyclohexyl]methanesulfonyl chloride” is 1S/C9H14ClF3O2S/c10-16(14,15)6-8-3-1-7(2-4-8)5-9(11,12)13/h7-8H,1-6H2 .Physical And Chemical Properties Analysis
“[4-(2,2,2-Trifluoroethyl)cyclohexyl]methanesulfonyl chloride” has a molecular weight of 278.72 . Unfortunately, other physical and chemical properties like melting point, boiling point, and density are not available in the current data.Applications De Recherche Scientifique
Trifluoromethanesulfonation and Chlorination
"[4-(2,2,2-Trifluoroethyl)cyclohexyl]methanesulfonyl chloride" is utilized in the formation of C–CF3, C–SCF3, C–SOCF3, and C–Cl bonds. The compound, as a variant of trifluoromethanesulfonyl chloride (CF3SO2Cl), plays a crucial role in electrophilic chlorination and enantioselective chlorination reactions. It reacts under reductive conditions, differing from its sodium counterpart, CF3SO2Na, which requires oxidative conditions. This distinction highlights its unique reactivity profile and its utility in specific synthetic routes that aim at incorporating trifluoromethyl groups or chlorides into organic molecules, emphasizing the compound's importance in organic synthesis and medicinal chemistry applications (Chachignon, Guyon, & Cahard, 2017).
Environmental Impact of Chlorinated Solvents
While not directly related to "[4-(2,2,2-Trifluoroethyl)cyclohexyl]methanesulfonyl chloride," research on the environmental impact of chlorinated solvents such as methanes, ethanes, and ethenes indicates significant concerns regarding central nervous system, reproductive, liver, and kidney toxicity, and carcinogenicity. This underscores the necessity for caution and environmental responsibility in the handling and disposal of chlorinated compounds, including those used in research and industrial applications (Ruder, 2006).
Methane Oxidation and Environmental Applications
The broader scope of research surrounding methane and its interactions with various chemical entities, including those related to "[4-(2,2,2-Trifluoroethyl)cyclohexyl]methanesulfonyl chloride," extends into environmental science. Studies on methane's role in plant physiology, its aerobic production, and its impact on climate change highlight the interconnectedness of organic compounds, greenhouse gases, and global environmental health. These studies emphasize the potential of certain chemical reactions to either mitigate or exacerbate environmental challenges, making the research relevant for developing sustainable chemical processes and understanding the ecological implications of chemical manufacturing (Li, Wei, & Shen, 2019).
Safety and Hazards
Propriétés
IUPAC Name |
[4-(2,2,2-trifluoroethyl)cyclohexyl]methanesulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14ClF3O2S/c10-16(14,15)6-8-3-1-7(2-4-8)5-9(11,12)13/h7-8H,1-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQSIZFXYDQVDHA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1CC(F)(F)F)CS(=O)(=O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClF3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[4-(2,2,2-Trifluoroethyl)cyclohexyl]methanesulfonyl chloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-chloro-4-methylphenyl)-2-{[3-(furan-2-ylmethyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2700704.png)

![6-(imidazo[1,2-a]pyridin-2-ylmethoxy)-2,3-dihydro-1H-inden-1-one](/img/structure/B2700708.png)


![1,4,9-Trioxa-dispiro[4.2.4.2]tetradecan-12-ol](/img/structure/B2700711.png)
![((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)(4-propylphenyl)methanone](/img/structure/B2700712.png)


![5-Ethyl-4,6,12-triazatricyclo[7.2.1.0,2,7]dodeca-2(7),3,5-triene](/img/structure/B2700718.png)

![(6,7-Dihydro-4H-pyrano[4,3-d]thiazol-2-yl)methanamine](/img/structure/B2700721.png)
![N-(3-acetamidophenyl)-3-(4-chlorophenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2700722.png)
![Tert-butyl (1S,6R)-2-azabicyclo[4.1.0]heptane-1-carboxylate](/img/structure/B2700726.png)